molecular formula C8H20N2 B085550 N,N,N'-Triethylethylenediamine CAS No. 105-04-4

N,N,N'-Triethylethylenediamine

Cat. No. B085550
CAS RN: 105-04-4
M. Wt: 144.26 g/mol
InChI Key: HDCAZTXEZQWTIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N,N,N'-Triethylethylenediamine often involves complex reactions and can yield interesting surfactants with chelating properties. For instance, derivatives such as N-acylethylenediamine triacetate have been synthesized from ethylene diamine and various fatty acid chlorides, demonstrating the versatility and potential for creating compounds with unique properties (El-Sukkary et al., 2011).

Molecular Structure Analysis

Molecular structure analysis of compounds related to N,N,N'-Triethylethylenediamine reveals significant insights into their chemical behavior. For instance, studies on hexaazatrinaphthylene derivatives have shed light on the importance of molecular structure in determining the electronic properties of such compounds (Barlow et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving N,N,N'-Triethylethylenediamine and its derivatives can be complex and varied. For example, the intramolecular dealkylation reactions of N,N,N',N'-Tetraethylethylenediamine with Ru(II) complexes highlight the reactivity of such compounds and their potential in synthesizing new materials with unique functionalities (Morilla et al., 2002).

Physical Properties Analysis

The physical properties of N,N,N'-Triethylethylenediamine-related compounds, such as solubility, phase behavior, and aggregation in aqueous solutions, are crucial for understanding their applications in various fields. Research on poly(oxyethylene)-poly(oxypropylene)-poly(oxyethylene) triblock copolymers, for instance, provides valuable data on micelle formation and liquid crystalline phases, which could be relevant for similar compounds (Wanka et al., 1994).

Chemical Properties Analysis

The chemical properties of N,N,N'-Triethylethylenediamine derivatives, such as electron affinity and reactivity towards various chemical agents, are key to exploiting their potential in applications ranging from catalysis to material science. The synthesis and evaluation of halogenated N,N'-diphenethylethylenediamines for σ1 receptor binding affinity offer insights into the chemical properties and potential applications of these compounds in medicinal chemistry (Fitzsimmons et al., 2011).

Scientific Research Applications

  • Intramolecular Dealkylation Reactions : This compound undergoes intramolecular dealkylation reactions in the presence of Ru(II) complexes, leading to chelating amine ligands with N-H functionalities (Morilla et al., 2002).

  • Metabolism in Humans : N,N,N'-Triethylethylenediamine dihydrochloride has been used in the treatment of Wilson's disease. Its metabolism in humans, particularly how it combines with copper, iron, and zinc, has been studied, revealing insights into its pharmacokinetics (Kodama et al., 1997).

  • Properties as Chelating Surfactants : N-acylethylenediamine triacetates, derived from N,N,N'-Triethylethylenediamine, have been synthesized and found to possess strong surfactancy, tolerance to water hardness, and metal ion chelation capabilities (El-Sukkary et al., 2011).

  • Formation of Copper(II) Halide Complexes : It has been used to produce various copper(II) halide complexes, which undergo color changes and allow the isolation of different compounds (Belford et al., 1972).

  • Bleach Activators : Derivatives of N,N,N'-Triethylethylenediamine have been synthesized as potential bleach activators with improved stability, which may have applications in laundry detergents (Song et al., 2020).

  • Catalytic Asymmetric Addition in Organic Chemistry : Chiral N-acylethylenediamines, a class derived from this compound, have been used as modular ligands for catalytic asymmetric addition of alkylzinc reagents to aldehydes (Sprout & Seto, 2003).

  • Embryotoxicity Studies : Its embryotoxicity has been investigated in the context of its use in the rubber industry, contributing to the understanding of its safety profile (Korhonen et al., 1983).

  • Electron Irradiation of Epoxy Resins : The chemical modifications of model compounds of epoxy resins under electron irradiation have been studied using derivatives of N,N,N'-Triethylethylenediamine (Bénard et al., 2006).

Safety And Hazards

N,N,N’-Triethylethylenediamine is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage . Safety measures include wearing protective gloves, clothing, eye protection, and face protection. In case of contact with eyes or skin, rinse cautiously with water for several minutes .

properties

IUPAC Name

N,N',N'-triethylethane-1,2-diamine
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InChI

InChI=1S/C8H20N2/c1-4-9-7-8-10(5-2)6-3/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCAZTXEZQWTIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2
Source PubChem
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DSSTOX Substance ID

DTXSID1059311
Record name Diethyl(2-ethylaminoethyl)amine
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Molecular Weight

144.26 g/mol
Source PubChem
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Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name N,N,N'-Triethylethylenediamine
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Product Name

N,N,N'-Triethylethylenediamine

CAS RN

105-04-4
Record name Triethylethylenediamine
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Record name Triethylethylenediamine
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Record name 1,2-Ethanediamine, N1,N1,N2-triethyl-
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Record name TRIETHYLETHYLENEDIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
99
Citations
WE Marsh, KC Patel, WE Hatfield… - Inorganic …, 1983 - ACS Publications
The crystal and molecular structure of the compound bis (M-chloro) bis [chloro (/V, yV,/V'-triethylethylenediamine) copper (II)] has been determined from single-crystal, three-dimensional …
Number of citations: 179 pubs.acs.org
F Mani, I Bertini - Inorganica Chimica Acta, 1969 - Elsevier
The ligands N,N,N′-trimethylethylenediamine (Me 3 en), N,N,N′-triethylethylenediamine (Et 3 en), N,N,N′-trimethyltrimethylenediamine (Me 3 tn) form 1:1 adducts with cobalt(II) and …
Number of citations: 7 www.sciencedirect.com
WE Hatfield, TS Piper, U Klabunde - Inorganic Chemistry, 1963 - ACS Publications
The magnetic and spectral properties of both the red and blue forms of bis-(N, N-diethylethylenediamine)-copper (II) perchlorate have been investigated, and possible mechanisms for …
Number of citations: 94 pubs.acs.org
FA Mautner, FR Louka, J Hofer, M Spell… - Crystal growth & …, 2013 - ACS Publications
Four new doubly bridged Cd(II)-azido complexes derived from sterically hindered NNN- and NN-donors were synthesized and structurally characterized. The tridentate amine ligands 2-…
Number of citations: 54 pubs.acs.org
A Taha - Spectrochimica Acta Part A: Molecular and …, 2003 - Elsevier
Solvatochromic mixed ligand complexes of copper(II) with malonate and diamine derivatives, Cu n (RMal)(diam) n X m (where n=1 or 2, m=1–4, RMal, malonic acid (H 2 Mal), …
Number of citations: 30 www.sciencedirect.com
A Korhonen, K Hemminki… - Journal of Applied …, 1983 - Wiley Online Library
Sixteen amine compounds that are used in the rubber industry, and sodium nitrite, were tested on three‐day chicken embryos for embryotoxicity. The parameters measured were: early …
M Andersson, I Drevin, BL Johansson - Process Biochemistry, 1993 - Elsevier
The release of amines from the ion-exchange groups in DEAE Sepharose® Fast Flow has been studied under static and column conditions. The leakage compounds have been …
Number of citations: 12 www.sciencedirect.com
A Taha - New Journal of Chemistry, 2001 - pubs.rsc.org
Spectroscopic and electrochemical studies on the chromotropism of ternary copper( II ) complexes - New Journal of Chemistry (RSC Publishing) DOI:10.1039/B101292B Royal Society …
Number of citations: 15 pubs.rsc.org
A Taha - Synthesis and Reactivity in Inorganic and Metal …, 2001 - Taylor & Francis
New ternary complexes of copper(II) with thenoyltrifluoro- acetone (HTTA) and some derivatives of diamines (diam) [N, N, N′ N′-tetramethylethylenediamine (Me 4 en), N, N, N′-…
Number of citations: 10 www.tandfonline.com
JA Shah, DJ Weber - Journal of Chromatography B: Biomedical Sciences …, 1985 - Elsevier
A high-performance liquid chromatographic method with ultraviolet detection (λ max = 243 nm) has been developed for the simultaneous determination of methylprednisolone (MP) and …
Number of citations: 15 www.sciencedirect.com

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